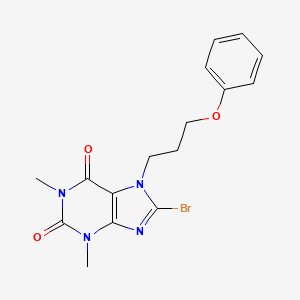![molecular formula C10H9FO2 B2760637 6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane] CAS No. 2248285-87-0](/img/structure/B2760637.png)
6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a spirolactone derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane] is not fully understood. However, it has been suggested that the compound works by inhibiting certain enzymes or by disrupting cellular processes. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane] has a range of biochemical and physiological effects. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have anticancer properties, making it a potential candidate for cancer treatment. Additionally, it has been found to be an effective inhibitor of certain enzymes, which could have implications for the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane] in lab experiments is its potential for use in drug development. The compound has been shown to have a range of properties that make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to fully understand the safety of this compound and its potential side effects.
Direcciones Futuras
There are many potential future directions for research on 6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]. One area of research could focus on understanding the mechanism of action of this compound in more detail. Another area of research could focus on developing new drugs based on this compound. Additionally, research could focus on exploring the potential applications of this compound in other areas, such as agriculture or environmental science.
Conclusion:
In conclusion, 6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane] is a promising compound that has potential applications in various fields of scientific research. Its antimicrobial, antifungal, and anticancer properties make it a potential candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane] has been achieved using different methods. One of the most common methods involves the reaction of 6-fluoro-2-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The resulting product is then treated with acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane] has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs. This compound has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been found to be an effective inhibitor of certain enzymes, making it a potential target for drug development.
Propiedades
IUPAC Name |
6-fluorospiro[2,3-dihydrochromene-4,2'-oxirane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-1-2-9-8(5-7)10(6-13-10)3-4-12-9/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDYHNOZOLWUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C13CO3)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride](/img/structure/B2760557.png)

![3,3-Diphenyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2760560.png)
![3-(1-(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2760562.png)
![5-chloro-N-[4-(4-methylphenoxy)butyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2760563.png)

![N-(3,4-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2760567.png)


![3-({4-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2760571.png)

![4-Fluoro-2-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2760576.png)
